Cas no 26909-34-2 (Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel-)
![Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel- structure](https://it.kuujia.com/scimg/cas/26909-34-2x500.png)
26909-34-2 structure
Nome del prodotto:Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel-
Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel-
- Spiro(benz(cd)indole-5(1H),2'(5'H)-furan)-5'-one, 3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel-
- DTXSID901046325
- Q27236662
- (4R,5R)-3'-methyl-4-(methylamino)spiro[3,4-dihydro-1H-benzo[cd]indole-5,5'-uran]-2'-one
- SPIRO(BENZ(CD)INDOLE-5(1H),2'(5'H)-FURAN)-5'-ONE, 3,4-DIHYDRO-4'-METHYL-4-(METHYLAMINO)-, TRANS-(+/-)-
- 0E5879R1WV
- UNII-0E5879R1WV
- Spiro(benz(cd)indole-5(1H),2'(5'H)-furan)-5'-one, 3,4-dihydro-4'-methyl-4-(methylamino)-, trans-(+-)-
- RUGULOVASINE B [MI]
- CHEBI:222546
- Rugulovasine B
- SPIRO(BENZ(CD)INDOLE-5(1H),2'(5'H)-FURAN)-5'-ONE, 3,4-DIHYDRO-4'-METHYL-4-(METHYLAMINO)-, TRANS-
- 26909-34-2
-
- Inchi: InChI=1S/C16H16N2O2/c1-9-7-16(20-15(9)19)11-4-3-5-12-14(11)10(8-18-12)6-13(16)17-2/h3-5,7-8,13,17-18H,6H2,1-2H3/t13-,16-/m1/s1
- Chiave InChI: QTWQJTORJVFWAQ-CZUORRHYSA-N
- Sorrisi: CN[C@@H]1CC2=CNC3=CC=CC(=C23)[C@@]21C=C(C)C(=O)O2
Proprietà calcolate
- Massa esatta: 268.12128
- Massa monoisotopica: 268.121177757g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 475
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.1Ų
- XLogP3: 1.9
Proprietà sperimentali
- PSA: 54.12
- Rotazione specifica: 22436 +1.4° (pyridine)
Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel- Letteratura correlata
-
Masanori Somei,Fumio Yamada Nat. Prod. Rep. 2003 20 216
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Stephanie R. McCabe,Peter Wipf Org. Biomol. Chem. 2016 14 5894
26909-34-2 (Spiro[benz[cd]indole-5(1H),2'(5'H)-furan]-5'-one,3,4-dihydro-4'-methyl-4-(methylamino)-, (2'R,4R)-rel-) Prodotti correlati
- 2396-84-1(Sorbic Acid Ethyl Ester)
- 2138286-95-8(Isoquinoline, 1-bromo-6-methoxy-3-methyl-)
- 184163-39-1(2-chloro-4-hydrazinylbenzonitrile;hydrochloride)
- 1407077-63-7([(5-Bromo-2-methoxyphenyl)methyl][2-(4-methylcyclohexyl)ethyl]amine)
- 1707585-70-3((4-fluorophenyl)-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]methanamine)
- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)
- 1643140-19-5(4-Nitro-6-(trifluoromethyl)pyridin-3-ol)
- 2680748-74-5(tert-butyl N-3-(3,5-dimethylphenoxy)-5-nitrophenylcarbamate)
- 941886-87-9(N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,2-dimethylpropanamide)
- 2764012-16-8(rac-(1R,3S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentane-1-carboxylic acid)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
